Cas no 877964-04-0 (2-(Chloromethyl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine)

2-(Chloromethyl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
- EN300-23963
- Z169511950
- G21646
- AKOS009085509
- 877964-04-0
- 2-(chloromethyl)-5,6-dimethyl-1H,4H-thieno[2,3-d]pyrimidin-4-imine
- 2-(Chloromethyl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine
-
- MDL: MFCD07762675
- Inchi: InChI=1S/C9H10ClN3S/c1-4-5(2)14-9-7(4)8(11)12-6(3-10)13-9/h3H2,1-2H3,(H2,11,12,13)
- InChI Key: JBYRXDIWCGCYCN-UHFFFAOYSA-N
- SMILES: ClCc1nc(c2c(n1)sc(c2C)C)N
Computed Properties
- Exact Mass: 227.0283962Da
- Monoisotopic Mass: 227.0283962Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 80Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
2-(Chloromethyl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(Chloromethyl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-35297-0.1g |
2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
877964-04-0 | 0.1g |
$83.0 | 2023-02-13 | ||
Enamine | EN300-35297-0.5g |
2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
877964-04-0 | 0.5g |
$218.0 | 2023-02-13 | ||
TRC | C650553-25mg |
2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
877964-04-0 | 25mg |
$ 50.00 | 2022-06-06 | ||
Enamine | EN300-35297-5.0g |
2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
877964-04-0 | 5.0g |
$908.0 | 2023-02-13 | ||
Enamine | EN300-35297-0.05g |
2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
877964-04-0 | 0.05g |
$64.0 | 2023-02-13 | ||
Enamine | EN300-23963-0.1g |
2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
877964-04-0 | 95.0% | 0.1g |
$73.0 | 2025-02-20 | |
Enamine | EN300-23963-0.5g |
2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
877964-04-0 | 95.0% | 0.5g |
$197.0 | 2025-02-20 | |
Enamine | EN300-23963-10.0g |
2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
877964-04-0 | 95.0% | 10.0g |
$1224.0 | 2025-02-20 | |
A2B Chem LLC | AX27253-250mg |
4-(Aminomethyl)benzo[b]thiophene |
877964-04-0 | 90% | 250mg |
$158.00 | 2024-04-19 | |
1PlusChem | 1P01DWC5-50mg |
4-(Aminomethyl)benzo[b]thiophene |
877964-04-0 | 90% | 50mg |
$124.00 | 2024-04-20 |
2-(Chloromethyl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine Related Literature
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1. Book reviews
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
Additional information on 2-(Chloromethyl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine
Introduction to 2-(Chloromethyl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine (CAS No. 877964-04-0) and Its Emerging Applications in Chemical Biology
The compound 2-(Chloromethyl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine (CAS No. 877964-04-0) represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, characterized by its unique thieno[2,3-d]pyrimidine core, has garnered significant attention in recent years due to its versatile structural framework and potential biological activities. The presence of both chloromethyl and dimethylthieno substituents introduces reactive sites that make this compound a valuable scaffold for further chemical derivatization, enabling the development of novel therapeutic agents.
Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds in drug discovery. Thieno[2,3-d]pyrimidines, in particular, have been extensively studied for their role as privileged scaffolds in medicinal chemistry. These structures often exhibit remarkable biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The chloromethyl group in 2-(Chloromethyl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine serves as a reactive handle for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the generation of libraries of derivatives with tailored biological profiles.
In the realm of oncology research, the structural motif of thieno[2,3-d]pyrimidines has been particularly promising. Several derivatives have shown efficacy in inhibiting kinases and other critical targets involved in cancer cell proliferation. The dimethylthieno moiety contributes to the stability and bioavailability of the molecule, while the amine group at the 4-position provides another site for functionalization. This dual reactivity makes 2-(Chloromethyl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine an attractive candidate for further exploration as a lead compound or intermediate in the synthesis of novel anticancer agents.
Moreover, the compound’s potential extends beyond oncology. Emerging research suggests that thieno[2,3-d]pyrimidine derivatives may also play a role in treating neurological disorders. The ability to modulate kinase activity and interfere with signal transduction pathways has led to investigations into their effects on neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The reactivity introduced by the chloromethyl group allows for the attachment of neuroprotective or cholinergic-enhancing moieties, opening up new avenues for therapeutic intervention.
The synthesis of 2-(Chloromethyl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine involves multi-step organic transformations that highlight its synthetic versatility. The construction of the thieno[2,3-d]pyrimidine core typically begins with cyclization reactions involving appropriately substituted thiophene precursors. Subsequent functionalization steps introduce the chloromethyl and dimethylthieno groups through well-established synthetic protocols. These include nucleophilic substitution reactions at the 4-position to install the amine, followed by protection-deprotection strategies to ensure regioselectivity during subsequent derivatization.
The pharmacokinetic properties of this compound are also of great interest. Studies indicate that thieno[2,3-d]pyrimidine derivatives generally exhibit good solubility and metabolic stability, which are critical factors for drug efficacy and safety. The presence of both lipophilic and hydrophilic substituents enhances membrane permeability while maintaining water solubility, facilitating absorption and distribution throughout the body. Additionally, the compound’s stability under various physiological conditions suggests it may have a prolonged half-life once administered.
In conclusion, 2-(Chloromethyl)-5,6-dimethylthieno2,3-dpyrimidin-4-amine (CAS No. 877964-04-0) represents a promising candidate for further development in pharmaceutical research. Its unique structural features and reactivity make it an excellent scaffold for generating novel bioactive molecules with applications ranging from oncology to neurology. As chemical biology continues to advance,this compound is poised to contribute significantly to our understanding of disease mechanisms and the development of next-generation therapeutics.
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